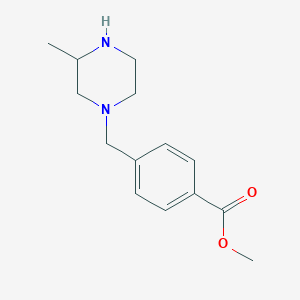

METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-[(3-methylpiperazin-1-yl)methyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-11-9-16(8-7-15-11)10-12-3-5-13(6-4-12)14(17)18-2/h3-6,11,15H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYOUNGBUSQMCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)CC2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661061 | |

| Record name | Methyl 4-[(3-methylpiperazin-1-yl)methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914349-83-0 | |

| Record name | Methyl 4-[(3-methylpiperazin-1-yl)methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE chemical properties

An In-Depth Technical Guide to METHYL 4-(PIPERAZIN-1-YLMETHYL)BENZOATE Isomers: Properties, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive analysis of METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE and its critically important structural isomer, METHYL 4-(4-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE. While both compounds share a core structure, the public domain data, particularly concerning synthesis and application, is overwhelmingly focused on the 4-methyl isomer due to its role as a pivotal intermediate in the synthesis of Imatinib, a cornerstone drug in targeted cancer therapy.

This document will first present the known properties of the 3-methyl isomer (CAS 914349-83-0). It will then pivot to an in-depth examination of the 4-methyl isomer (CAS 314268-40-1), covering its physicochemical properties, detailed synthetic protocols with mechanistic explanations, spectral characterization, and its application in pharmaceutical manufacturing. This comparative approach is designed to provide researchers with both the specific data available for the 3-methyl variant and the extensive, transferable knowledge from its well-documented counterpart.

Introduction to Isomeric (Methylpiperazin-1-yl)methyl Benzoates

The benzoyl group connected to a piperazine moiety via a methylene bridge forms a scaffold of significant interest in medicinal chemistry. The piperazine ring, a common pharmacophore, imparts favorable properties such as improved aqueous solubility and the ability to form salt derivatives, enhancing the pharmacokinetic profile of drug candidates. The position of the methyl group on the piperazine ring—at the 3-position versus the 4-position—creates two distinct structural isomers with potentially different chemical reactivity, biological activity, and synthetic accessibility.

-

This compound: Features an asymmetric piperazine ring, with the methyl group on a carbon atom. This introduces a chiral center.

-

METHYL 4-(4-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE: Features a symmetric N-substituted piperazine ring. This compound is achiral and is the more extensively studied isomer.

This compound

This isomer is commercially available, indicating its successful synthesis, but detailed procedural information and characterization data are not widely published in peer-reviewed literature.

Chemical Identity and Properties

| Property | Value | Source |

| CAS Number | 914349-83-0 | [1] |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [1] |

| Molecular Weight | 248.326 g/mol | [1] |

| Purity | Typically ≥97% | [1] |

| InChI Key | UMYOUNGBUSQMCP-UHFFFAOYSA-N | [1] |

Structural Representation

Caption: Structure of this compound.

In-Depth Analysis of METHYL 4-(4-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE

This isomer is a well-characterized compound, primarily because it is a direct precursor to 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key intermediate for the anticancer drug Imatinib.[2][3]

Nomenclature and Identifiers

| Identifier Type | Value |

| IUPAC Name | methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate |

| CAS Number | 314268-40-1 |

| PubChem CID | 782222 |

| Molecular Formula | C₁₄H₂₀N₂O₂ |

| InChI Key | MEYCYFIWDAQKQK-UHFFFAOYSA-N |

| SMILES | CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)OC |

(Data sourced from PubChem CID 782222)[4]

Physicochemical Properties

The following properties have been computed and are available in public databases.

| Property | Value | Reference |

| Molecular Weight | 248.32 g/mol | [4] |

| Exact Mass | 248.152477885 Da | [4] |

| Topological Polar Surface Area | 32.8 Ų | [4] |

| Heavy Atom Count | 18 | [4] |

| Rotatable Bond Count | 4 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

Synthesis and Mechanistic Insights

The most prevalent and efficient method for synthesizing this compound is through reductive amination. This strategy is favored in pharmaceutical chemistry for its high yields and operational simplicity.[2]

Core Principle (The "Why"): Reductive amination involves the reaction of a carbonyl compound (an aldehyde in this case) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine. Using a mild, selective reducing agent like sodium triacetoxyborohydride (STAB) or a sodium borohydride/acetic acid system is critical. These reagents are gentle enough not to reduce the starting aldehyde but are reactive enough to reduce the protonated iminium intermediate, driving the reaction towards the desired tertiary amine product.

This protocol is adapted from procedures described for the synthesis of related structures.[5]

Materials:

-

Methyl 4-formylbenzoate

-

1-Methylpiperazine

-

Sodium borohydride (NaBH₄)

-

Acetic acid (AcOH)

-

Chloroform (CHCl₃) or other suitable aprotic solvent

-

Standard glassware for organic synthesis

Step-by-Step Procedure:

-

Preparation of the Reducing Agent: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, suspend sodium borohydride (2.1 equivalents) in chloroform at 0-5 °C (ice bath).

-

In Situ Formation of Sodium Triacetoxyborohydride: Slowly add glacial acetic acid (3.5 equivalents) to the stirred suspension over 1 hour, maintaining the temperature between 0-5 °C. The mixture is stirred for an additional 1.5 hours at this temperature. This step generates the active reducing species.

-

Amine and Aldehyde Addition: To the reaction mixture, add 1-methylpiperazine (1.0 equivalent) followed by a solution of methyl 4-formylbenzoate (1.05 equivalents) in chloroform.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by carefully adding an aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. Extract the aqueous layer with chloroform or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure METHYL 4-(4-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE.

Caption: Reductive amination workflow for synthesis.

Spectral Data and Characterization

Full spectral characterization is essential for confirming the structure and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Would show characteristic peaks for the aromatic protons (two doublets in the 7-8 ppm region), a singlet for the ester methyl group (~3.9 ppm), a singlet for the benzylic methylene bridge (~3.5 ppm), and signals for the piperazine and N-methyl protons in the 2-3 ppm range.

-

¹³C NMR: Computed spectral data is available, which can be compared against experimental results to confirm the carbon skeleton.[6] Key signals would include the carbonyl carbon of the ester (~166 ppm), aromatic carbons, the benzylic carbon (~62 ppm), piperazine carbons (~53-55 ppm), the N-methyl carbon (~46 ppm), and the ester methyl carbon (~52 ppm).[6]

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. The exact mass should correspond to 248.1525, consistent with the molecular formula C₁₄H₂₀N₂O₂.[6]

Application in Drug Development: The Imatinib Precursor

The primary and most significant application of METHYL 4-(4-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE is its role as a late-stage intermediate in the synthesis of Imatinib (Gleevec).

The Process:

-

Synthesis: METHYL 4-(4-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE is synthesized as described above.

-

Hydrolysis: The methyl ester is hydrolyzed to its corresponding carboxylic acid, 4-(4-methylpiperazin-1-ylmethyl)benzoic acid, typically under basic conditions (e.g., using KOH or NaOH in methanol/water).[5]

-

Amide Coupling: This carboxylic acid is the key fragment that is then coupled with the amine portion of the Imatinib core structure to form the final active pharmaceutical ingredient.

This synthetic route is robust and scalable, making it suitable for industrial production.[3]

Comparative Summary and Outlook

While this compound is a valid chemical entity, its utility and documentation are dwarfed by its 4-methyl isomer. The synthetic pathway for the 4-methyl isomer provides a clear and logical template for the synthesis of the 3-methyl isomer. Researchers could adapt the reductive amination protocol by simply substituting 1-methylpiperazine with 2-methylpiperazine. However, they should be mindful that the use of 2-methylpiperazine, which is a racemic mixture unless a specific enantiomer is used, will result in a racemic product that may require chiral separation if enantiomeric purity is desired for specific biological applications.

For professionals in drug development, understanding the synthesis and properties of the 4-methyl isomer is crucial due to its direct lineage to Imatinib. The principles of its synthesis—particularly the robust nature of reductive amination—are broadly applicable across many amine-containing pharmaceutical targets.

References

- 1. This compound [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 4. Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate | C14H20N2O2 | CID 782222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE, a substituted piperazine derivative of significant interest in medicinal chemistry and drug discovery. The document delineates its chemical identity, including its Chemical Abstracts Service (CAS) number, molecular formula, and weight. A detailed, plausible synthetic route is presented, drawing from established methodologies for analogous compounds. Furthermore, this guide outlines the standard analytical techniques for the characterization and quality control of this molecule, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). While specific pharmacological data for this compound is not extensively available in public literature, this guide explores its potential therapeutic applications by contextualizing it within the broad and versatile bioactivities of the piperazine scaffold. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics.

Chemical Identity and Physicochemical Properties

This compound is a chemical entity featuring a benzoate core linked to a 3-methylpiperazine moiety via a methylene bridge.

| Identifier | Value |

| CAS Number | 914349-83-0[1] |

| Molecular Formula | C14H20N2O2[1] |

| Molecular Weight | 248.326 g/mol [1] |

| IUPAC Name | methyl 4-[(3-methylpiperazin-1-yl)methyl]benzoate |

| Hydrochloride Salt CAS | 2037146-01-1[2] |

The presence of the piperazine ring, a common pharmacophore, suggests that this compound is likely to possess favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability. The methyl ester functionality provides a site for potential metabolic hydrolysis, which can be a key consideration in prodrug design.

Synthesis and Purification

Proposed Synthetic Pathway: Reductive Amination

A highly efficient and common method for the synthesis of such compounds is reductive amination. This approach offers high yields and good purity.

Caption: Proposed reductive amination pathway for the synthesis of the target compound.

Detailed Experimental Protocol (Representative)

Materials:

-

Methyl 4-formylbenzoate

-

2-Methylpiperazine

-

Sodium triacetoxyborohydride (NaBH(OAc)3)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: To a solution of methyl 4-formylbenzoate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add 2-methylpiperazine (1.1 eq).

-

Formation of Intermediate: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the Schiff base intermediate.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques. Commercial suppliers often provide access to such analytical data.[2][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoate ring (typically in the δ 7.0-8.0 ppm region), a singlet for the methyl ester protons (around δ 3.9 ppm), a singlet for the benzylic methylene protons, and a series of multiplets for the piperazine ring protons, including a doublet for the methyl group on the piperazine ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the benzylic carbon, and the carbons of the piperazine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the expected [M+H]⁺ ion would be at m/z 249.15. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the synthesized compound. A reverse-phase HPLC method would be suitable for this molecule.

Representative HPLC Method:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

digraph "Analytical_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];"Synthesis" [label="Synthesized Compound"]; "NMR" [label="NMR Spectroscopy\n(¹H, ¹³C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "MS" [label="Mass Spectrometry\n(LC-MS, HRMS)", fillcolor="#FBBC05", fontcolor="#202124"]; "HPLC" [label="HPLC\n(Purity Assessment)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Characterization" [label="Structural Confirmation\n& Purity Verification", shape=ellipse, style=dashed];

"Synthesis" -> "NMR"; "Synthesis" -> "MS"; "Synthesis" -> "HPLC"; "NMR" -> "Characterization"; "MS" -> "Characterization"; "HPLC" -> "Characterization"; }

Caption: A typical analytical workflow for the characterization of the synthesized compound.

Potential Applications in Drug Discovery

The piperazine moiety is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs with diverse therapeutic applications.[8] These applications span from antipsychotics and antidepressants to anticancer and antiviral agents.[8] The structural features of this compound make it a promising candidate for exploration in several therapeutic areas.

Central Nervous System (CNS) Disorders

Many piperazine derivatives exhibit pharmacological activity in the central nervous system, often by modulating monoamine pathways.[2][9] The structural similarity of the title compound to known CNS-active agents suggests its potential as a scaffold for developing novel treatments for conditions such as depression, anxiety, and psychosis.

Oncology

The piperazine ring is a key component of several successful anticancer drugs. Its ability to improve solubility and pharmacokinetic profiles makes it an attractive building block for the development of new kinase inhibitors and other targeted cancer therapies.

Antimicrobial and Antiviral Agents

Piperazine derivatives have also been investigated for their antimicrobial and antiviral properties. The versatile nature of the piperazine ring allows for structural modifications that can be tailored to target specific pathogens.

Conclusion

This compound is a compound with significant potential in the field of drug discovery. This guide has provided a comprehensive overview of its chemical identity, a plausible and detailed synthetic route, and standard analytical methodologies for its characterization. By leveraging the well-established pharmacological importance of the piperazine scaffold, this molecule represents a valuable starting point for the development of novel therapeutic agents across a range of disease areas. Further research into its specific biological activities is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound [cymitquimica.com]

- 2. 2037146-01-1|Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate hydrochloride|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. 914349-83-0|Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate|BLD Pharm [bldpharm.com]

- 8. rsc.org [rsc.org]

- 9. Methyl 4-(piperidin-1-ylcarbonyl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE molecular weight

An In-Depth Technical Guide to METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The presence of the 3-methylpiperazine moiety, a "privileged scaffold" in pharmacology, combined with the benzoate functional group, makes this molecule a versatile building block for synthesizing complex chemical entities. This document delves into its chemical properties, outlines a robust synthetic pathway with detailed protocols, discusses modern analytical techniques for its characterization, and explores its potential applications as a key intermediate in the development of novel therapeutics.

Chemical Identity and Physicochemical Properties

This compound is a derivative of benzoic acid and piperazine. The key structural features include a benzene ring substituted with a methyl ester group at position 4 and a 3-methylpiperazine group linked via a methylene bridge. The methyl group at the 3-position of the piperazine ring introduces a chiral center, meaning the compound can exist as (R) and (S) enantiomers or as a racemic mixture.

Molecular Structure

The two-dimensional structure of this compound is depicted below.

METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE synthesis pathway

An In-depth Technical Guide to the Synthesis of METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for this compound (CAS No. 914349-83-0).[1] As a key structural motif in medicinal chemistry, understanding its synthesis is crucial for researchers and drug development professionals. This document details two primary, field-proven synthetic strategies: Reductive Amination and Direct Nucleophilic Alkylation. Each pathway is analyzed from a mechanistic standpoint, with an emphasis on the causality behind experimental choices, ensuring scientific integrity and reproducibility. Detailed, step-by-step protocols, comparative analysis of the routes, and characterization data are provided to serve as a practical resource for laboratory application.

Introduction and Retrosynthetic Analysis

This compound is a tertiary amine containing both a substituted piperazine ring and a benzoate ester. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex pharmaceutical agents. Its structural analogue, the 4-methylpiperazine variant, is a well-known key intermediate in the synthesis of Imatinib, a targeted cancer therapy.[2][3] The 3-methyl isomer discussed herein presents a unique synthetic challenge related to regioselectivity.

A logical disconnection of the target molecule reveals two primary retrosynthetic pathways, which form the basis of our investigation.

Caption: Retrosynthetic analysis of the target molecule.

Pathway I: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and operational simplicity.[2] The strategy involves the in situ formation of an iminium ion from an aldehyde and a secondary amine, which is immediately reduced by a mild hydride agent to yield the tertiary amine.

Mechanistic Rationale and Causality

The reaction proceeds via two distinct stages within a single pot:

-

Iminium Ion Formation: Methyl 4-formylbenzoate reacts with the secondary amine of 2-methylpiperazine. The reaction is typically catalyzed by mild acid, which protonates the carbonyl oxygen, rendering the carbon more electrophilic. Subsequent dehydration leads to the formation of a transient iminium ion.

-

Hydride Reduction: A selective reducing agent, present in the reaction mixture, reduces the electrophilic iminium ion to the final tertiary amine product.

The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[2] Its utility stems from its mild nature and tolerance for the slightly acidic conditions that favor iminium ion formation. Unlike stronger hydrides like NaBH₄, it does not readily reduce the starting aldehyde, thus minimizing side reactions.[2][4]

Regioselectivity with 2-Methylpiperazine

2-Methylpiperazine possesses two distinct secondary amine centers: N1 (less sterically hindered) and N4 (adjacent to the methyl group). The reaction with the bulky benzaldehyde derivative is expected to occur preferentially at the N1 position due to lower steric hindrance. This kinetic preference generally leads to the desired 1,3-substituted piperazine as the major product.

Caption: Workflow for the Reductive Amination pathway.

Experimental Protocol

-

Materials: Methyl 4-formylbenzoate, 2-methylpiperazine, Sodium triacetoxyborohydride (NaBH(OAc)₃), Dichloromethane (DCM, anhydrous), Acetic Acid (optional), Saturated aq. NaHCO₃, Brine, Anhydrous MgSO₄.

-

Procedure:

-

To a stirred solution of Methyl 4-formylbenzoate (1.0 eq) in anhydrous DCM, add 2-methylpiperazine (1.1 eq).

-

Stir the mixture at room temperature for 20-30 minutes. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, maintaining the temperature below 30 °C.

-

Allow the reaction to stir at room temperature for 12-18 hours, monitoring completion by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a gradient of DCM/Methanol) to yield the pure product.

-

Data Summary

| Parameter | Condition | Rationale |

| Reducing Agent | Sodium triacetoxyborohydride | Mild and selective for iminium ions over aldehydes.[2] |

| Solvent | Dichloromethane (DCM) | Aprotic, good solubility for reactants, non-reactive. |

| Stoichiometry | Amine (1.1 eq), Reductant (1.5 eq) | Slight excess of amine drives iminium formation; excess reductant ensures full conversion. |

| Temperature | 0 °C to Room Temperature | Mild conditions prevent side reactions and reagent decomposition. |

| Typical Yield | 80-95% | Highly efficient and high-yielding transformation. |

Pathway II: Nucleophilic Alkylation

This classical approach relies on the nucleophilicity of the piperazine nitrogen to displace a leaving group from an electrophilic benzyl precursor, forming the key C-N bond via an Sₙ2 reaction.

Mechanistic Rationale and Causality

The core of this pathway is the reaction between the nucleophilic 2-methylpiperazine and an electrophile, typically Methyl 4-(bromomethyl)benzoate or Methyl 4-(chloromethyl)benzoate.[5][6]

-

Electrophile: Methyl 4-(bromomethyl)benzoate is a common choice, as the bromide is an excellent leaving group.[5][7] It can be synthesized from methyl p-toluate via radical bromination.[7]

-

Nucleophile & Regioselectivity: As in the reductive amination pathway, the N1 nitrogen of 2-methylpiperazine is the more reactive site due to reduced steric hindrance, leading to the desired product.[8]

-

Base: The reaction generates one equivalent of H-X (HBr or HCl). A base is essential to neutralize this acid, preventing the protonation of the starting amine which would render it non-nucleophilic and halt the reaction. An inorganic base like K₂CO₃ or NaHCO₃ is often used as it is inexpensive and easily removed during workup.[6][9]

Caption: Workflow for the Nucleophilic Alkylation pathway.

Experimental Protocol

-

Materials: Methyl 4-(bromomethyl)benzoate, 2-methylpiperazine, Potassium Carbonate (K₂CO₃, anhydrous), Acetonitrile (ACN, anhydrous), Ethyl Acetate, Water, Brine, Anhydrous MgSO₄.

-

Procedure:

-

To a round-bottom flask, add 2-methylpiperazine (1.2 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.

-

Stir the suspension vigorously at room temperature.

-

Add a solution of Methyl 4-(bromomethyl)benzoate (1.0 eq) in anhydrous acetonitrile dropwise to the suspension.

-

Heat the reaction mixture to 50-60 °C and stir for 4-8 hours, monitoring completion by TLC or LC-MS.

-

After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude product.

-

Purify by flash column chromatography if necessary.

-

Data Summary

| Parameter | Condition | Rationale |

| Electrophile | Methyl 4-(bromomethyl)benzoate | Highly reactive Sₙ2 substrate; bromide is a good leaving group.[7] |

| Base | K₂CO₃, NaHCO₃ | Neutralizes generated H-X, preventing amine deactivation.[6][9] |

| Solvent | Acetonitrile (ACN), DMF | Polar aprotic solvents facilitate Sₙ2 reactions.[6] |

| Temperature | Room Temperature to 60 °C | Moderate heating increases reaction rate without significant side product formation. |

| Typical Yield | 75-90% | Generally a high-yielding reaction, though may require more rigorous purification. |

Comparative Analysis of Synthetic Routes

| Feature | Pathway I: Reductive Amination | Pathway II: Nucleophilic Alkylation |

| Starting Materials | Aldehyde (stable, less toxic) | Benzyl Halide (lachrymatory, sensitizer) |

| Reagent Safety | NaBH(OAc)₃ is relatively safe. | Benzyl halides are hazardous.[7] |

| Atom Economy | High; main byproduct is acetate. | Lower; generates stoichiometric salt waste. |

| Reaction Conditions | Very mild (room temperature). | Requires moderate heating. |

| Workup & Purification | Quench and extraction; chromatography often straightforward. | Filtration of salts required; potential for over-alkylation byproducts. |

| Scalability | Excellent; often preferred for large-scale synthesis.[2] | Good, but handling of benzyl halide on scale is a concern. |

Purification and Characterization

Independent of the chosen pathway, the final product requires rigorous purification and characterization to validate its structure and purity.

-

Purification: Flash column chromatography on silica gel is the standard method. A typical eluent system would be a gradient of 0-10% methanol in dichloromethane, often with 0.5% triethylamine added to prevent the amine product from tailing on the acidic silica.

-

Characterization:

-

¹H NMR (400 MHz, CDCl₃): Expected signals include a singlet for the ester methyl group (~3.9 ppm), a singlet for the benzylic methylene group (~3.5 ppm), aromatic protons in the 7.4-8.0 ppm region (two doublets), signals for the piperazine ring protons (complex multiplets, ~2.0-3.0 ppm), and a doublet for the piperazine methyl group (~1.1 ppm).

-

¹³C NMR (100 MHz, CDCl₃): Key signals expected for the carbonyl carbon (~167 ppm), aromatic carbons (128-142 ppm), benzylic carbon (~63 ppm), ester methyl carbon (~52 ppm), and aliphatic carbons of the piperazine ring.

-

Mass Spectrometry (ESI+): The calculated exact mass for C₁₄H₂₀N₂O₂ is 248.15.[10] The expected [M+H]⁺ ion would be observed at m/z 249.16.

-

HPLC: Purity should be ≥95% for use in subsequent research.

-

Overall Workflow

Caption: A generalized workflow from synthesis planning to final product validation.

References

- 1. 914349-83-0|Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 4. Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization [organic-chemistry.org]

- 5. prepchem.com [prepchem.com]

- 6. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]

- 7. Page loading... [guidechem.com]

- 8. CN100448849C - Process for preparing 4-acyl substituted-2-methylpiperazines - Google Patents [patents.google.com]

- 9. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]

- 10. Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate | C14H20N2O2 | CID 782222 - PubChem [pubchem.ncbi.nlm.nih.gov]

METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE as a pharmaceutical intermediate

An In-Depth Technical Guide to METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE: A Key Pharmaceutical Intermediate

Abstract

This compound is a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably in the production of Imatinib, a cornerstone in targeted cancer therapy. This guide provides an in-depth analysis of its synthesis, chemical properties, and application, tailored for researchers, scientists, and professionals in drug development. We will explore the causality behind synthetic choices, detail quality control protocols, and contextualize its significance in modern medicinal chemistry.

Introduction: The Strategic Importance of a Core Moiety

In the intricate landscape of pharmaceutical synthesis, the efficiency and purity of intermediates are paramount. This compound, and its close analogues, represent a class of compounds that have gained significant attention. The presence of a methylpiperazine group attached to a benzoic acid derivative makes it a versatile building block.[1][2] Its primary application is in the synthesis of Imatinib Mesylate, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[1][3] The structural features of this intermediate are critical for its reactivity and the ultimate efficacy of the final drug product. This guide will serve as a comprehensive technical resource on this vital compound.

Physicochemical Properties and Structural Data

The physical and chemical characteristics of a pharmaceutical intermediate dictate its handling, reactivity, and storage conditions. While specific data for the 3-methyl isomer is less commonly published than its 4-methyl counterpart, we can infer its properties based on its structure and available data for related compounds.

| Property | Value (for related compounds) | Reference |

| CAS Number | 914349-83-0 (for 3-methyl isomer) | [4] |

| 314268-40-1 (for 4-methyl isomer) | [5][6] | |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [5] |

| Molecular Weight | 248.32 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [1][7] |

| Solubility | Soluble in water (as hydrochloride salt) | [1][7] |

| Stability | Stable under normal storage conditions; may be hygroscopic | [2][7] |

Note: Data for appearance and solubility is often reported for the corresponding acid dihydrochloride salt, which is a common form of this intermediate.[1][3][7]

Synthesis Methodologies: A Strategic Approach

The synthesis of this compound can be achieved through several routes. The choice of a particular pathway often depends on the availability of starting materials, desired yield and purity, and scalability for industrial production.

Common Synthetic Routes

-

Nucleophilic Substitution: A prevalent method involves the reaction of a benzyl halide with 2-methylpiperazine. For instance, reacting methyl 4-(bromomethyl)benzoate or methyl 4-(chloromethyl)benzoate with 2-methylpiperazine in the presence of a base to neutralize the formed hydrohalic acid.[3]

-

Reductive Amination: This is an efficient route that involves reacting methyl 4-formylbenzoate with 2-methylpiperazine in the presence of a reducing agent.[8][9] Sodium triacetoxyborohydride is a commonly used reagent for this transformation due to its mildness and selectivity.[8]

-

From p-Cyanobenzyl Chloride: Another scalable route starts with p-cyanobenzyl chloride and 2-methylpiperazine. The resulting nitrile is then hydrolyzed to the carboxylic acid, which is subsequently esterified to yield the final product.[10][11][12]

The following diagram illustrates a generalized synthetic pathway via reductive amination:

Caption: Reductive amination route to the target intermediate.

Experimental Protocol: Reductive Amination

This protocol is a representative example and may require optimization.

-

Setup: To a stirred solution of methyl 4-formylbenzoate (1 equivalent) in dichloromethane (DCM), add 2-methylpiperazine (1.1 equivalents).

-

Reaction: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Reduction: Cool the mixture in an ice bath and add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10°C.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.

Application in the Synthesis of Imatinib

The primary and most significant application of this compound is as a key building block in the synthesis of Imatinib.[1][3][8] In the final stages of Imatinib synthesis, this intermediate is coupled with N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine.

The methyl ester of the intermediate is typically hydrolyzed to the corresponding carboxylic acid, which is then activated (e.g., by conversion to an acyl chloride) before being reacted with the amine to form the final amide bond of Imatinib.

Caption: Role of the intermediate in Imatinib synthesis.

Quality Control and Analytical Profile

Ensuring the purity and identity of this compound is critical for the quality of the final API. A robust quality control workflow is essential.

Key Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity and quantifying impurities.[12] A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with additives like formic acid or trifluoroacetic acid) is typically used.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the compound. The chemical shifts and coupling constants provide unambiguous structural elucidation.

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the compound and to identify potential impurities.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Provides information about the functional groups present in the molecule.

The following diagram outlines a typical quality control workflow:

Caption: Quality control workflow for the pharmaceutical intermediate.

Conclusion

This compound is more than just a chemical compound; it is a critical link in the production of life-saving medicines like Imatinib. Understanding its synthesis, properties, and the rationale behind its application allows for the development of more efficient, cost-effective, and safer manufacturing processes. This guide has provided a comprehensive overview, underscoring the compound's strategic importance in the pharmaceutical industry. The continued optimization of its synthesis and quality control will remain a key area of focus for drug development professionals.

References

- 1. nbinno.com [nbinno.com]

- 2. Best IDARUBICIN HYDROCHLORIDE Intermediates CAS No 60660-75-5 Pharmaceutical Intermediates-1 Supplier, Manufacturer | Afine [afinechem.com]

- 3. 4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride | 106261-49-8 | Benchchem [benchchem.com]

- 4. 914349-83-0|Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate|BLD Pharm [bldpharm.com]

- 5. Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate | C14H20N2O2 | CID 782222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. METHYL 4-[(4-METHYLPIPERAZIN-1-YL)METHYL]BENZOATE | 314268-40-1 [chemicalbook.com]

- 7. CAS 106261-49-8: 4-[(4-Methyl-1-piperazinyl)methyl]benzoic… [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

- 9. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 10. Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 11. Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride | Semantic Scholar [semanticscholar.org]

- 12. CN104910101A - Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride - Google Patents [patents.google.com]

The Biological Potential of METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE Derivatives: A Strategic Guide for Drug Discovery

An In-depth Technical Guide

Abstract

The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful drugs across a wide range of therapeutic areas.[1][2] Its unique physicochemical properties frequently confer favorable pharmacokinetics, such as improved aqueous solubility and oral bioavailability, while providing a versatile template for structural modification to enhance target affinity and specificity.[1][3] This guide focuses on the therapeutic potential of a specific, yet underexplored, chemical class: METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE and its derivatives. While direct biological data on this specific parent compound is scarce, its substructural features—a chiral 3-methylpiperazine moiety, a benzyl linker, and a modifiable methyl benzoate group—suggest significant potential for developing novel agents, particularly in oncology and infectious diseases. This document serves as a technical roadmap for researchers and drug development professionals, outlining a logical, evidence-based strategy for the synthesis, biological evaluation, and mechanism of action studies for this promising class of molecules. We will provide detailed, field-proven experimental protocols and a framework for systematic structure-activity relationship (SAR) exploration.

The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry

The six-membered heterocyclic ring containing two opposing nitrogen atoms, known as piperazine, is a cornerstone of drug design.[3] Its prevalence is not accidental but is rooted in a combination of advantageous properties that medicinal chemists leverage to transform bioactive molecules into viable drug candidates.

Key Attributes of the Piperazine Moiety:

-

Improved Pharmacokinetics: The two nitrogen atoms can be protonated at physiological pH, which often increases the water solubility of the parent molecule. This is a critical factor for achieving adequate formulation and absorption characteristics.[1]

-

Structural Rigidity and Vectorial Control: The chair conformation of the piperazine ring provides a degree of structural rigidity, which can help in pre-organizing substituents for optimal interaction with a biological target. The 1,4-disposition of the nitrogen atoms allows for the precise vectorial projection of substituents into distinct regions of a binding pocket.

-

Synthetic Tractability: The secondary amine nature of the piperazine nitrogens makes them readily amenable to a wide range of chemical modifications, such as alkylation and acylation, facilitating the rapid generation of diverse chemical libraries for SAR studies.[4]

-

Broad Bioactivity Spectrum: The versatility of the piperazine scaffold is demonstrated by its presence in a vast array of approved drugs, including anticancer agents (e.g., Imatinib), antipsychotics (e.g., Clozapine), antidepressants (e.g., Vortioxetine), and anthelmintics.[5][6]

The core molecule of interest, This compound , combines this privileged scaffold with other key chemical features, providing a strong rationale for its investigation as a source of new therapeutic agents.

Predicted Biological Activities & Proposed Investigation Strategy

Based on the extensive literature on related piperazine derivatives, we can logically predict and prioritize the investigation of several key biological activities. The following sections provide the scientific rationale and detailed experimental workflows for exploring the most promising therapeutic areas.

Anticancer Potential

Many piperazine-containing molecules exhibit potent anticancer activity.[6] A notable example is a class of pyrrolo[2,1-f][1][4][7]triazine derivatives that function as selective inhibitors of the PI3Kα (Phosphoinositide 3-kinase alpha) signaling pathway, which is frequently dysregulated in human cancers.[8] The structural similarity of our core molecule to known kinase inhibitors warrants a thorough investigation of its anticancer effects.

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, survival, and growth. Its aberrant activation is a hallmark of many solid tumors. The piperazine moiety in known inhibitors often serves to occupy a specific pocket in the kinase domain. Therefore, it is plausible that this compound derivatives could act as inhibitors of this pathway.[8]

A tiered approach is recommended, starting with broad screening and progressing to specific mechanism-of-action studies.

This protocol is designed to determine the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC50).

-

Cell Seeding: Plate cancer cells (e.g., SKOV-3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in culture medium. The final DMSO concentration in the wells should not exceed 0.5%.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration on a logarithmic scale to determine the IC50 value using non-linear regression analysis.

Should the derivatives show activity, a likely target is the PI3K/AKT pathway. Investigating the phosphorylation status of key proteins in this pathway is a critical step in confirming the mechanism of action.

Antimicrobial Potential

Piperazine derivatives have demonstrated significant antimicrobial activities against a wide range of pathogens.[3] Furthermore, the benzoate moiety itself is known to possess antibacterial and antifungal properties.[9][10] The combination of these two pharmacophores in one molecule provides a strong rationale for screening against clinically relevant bacterial strains.

The increasing prevalence of multidrug-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of new antibiotics.[11] The mechanism of action for antibacterial piperazines can vary, but some are known to disrupt bacterial cell division or membrane integrity.[9][11]

The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

This protocol is based on CLSI (Clinical and Laboratory Standards Institute) guidelines.

-

Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., S. aureus ATCC 29213) into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB). Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard).

-

Inoculum Standardization: Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in CAMHB. The typical concentration range to test is 128 µg/mL down to 0.25 µg/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.

-

Controls: Include a positive control well (bacteria in CAMHB without compound) and a negative control well (CAMHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as determined by visual inspection.

Structure-Activity Relationship (SAR) Exploration

A systematic exploration of the structure-activity relationship is crucial for optimizing the potency and selectivity of initial hits. The core scaffold of this compound offers several key points for chemical modification.

| Derivative | R1 (Piperazine) | R2 (Aromatic Ring) | R3 (Ester/Amide) | Anticancer IC50 (µM) | Antibacterial MIC (µg/mL) |

| Parent | -CH3 | -H | -OCH3 | TBD | TBD |

| SAR-1 | -H | -H | -OCH3 | TBD | TBD |

| SAR-2 | -CH2CH3 | -H | -OCH3 | TBD | TBD |

| SAR-3 | -CH3 | 3-Cl | -OCH3 | TBD | TBD |

| SAR-4 | -CH3 | 4-F | -OCH3 | TBD | TBD |

| SAR-5 | -CH3 | -H | -NHCH3 | TBD | TBD |

| SAR-6 | -CH3 | -H | -N(CH3)2 | TBD | TBD |

Table 1: A proposed template for summarizing SAR data. TBD (To Be Determined) values would be filled in as experimental data is generated.

The logical flow for this exploration would involve synthesizing small, focused libraries where one part of the molecule is varied while the others are held constant.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for drug discovery. By leveraging the known strengths of the piperazine and benzoate moieties, a focused research program has a high probability of identifying novel bioactive compounds. The strategic workflows and detailed protocols outlined in this guide provide a robust framework for initiating such a program. The initial focus should be on anticancer and antimicrobial screening, as these areas have the strongest precedent in the literature. Subsequent efforts should be directed at a thorough SAR exploration to optimize the potency, selectivity, and drug-like properties of initial hits, with the ultimate goal of identifying a preclinical development candidate.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. evergreensinochem.com [evergreensinochem.com]

- 10. scispace.com [scispace.com]

- 11. Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE is a heterocyclic compound featuring a substituted piperazine moiety linked to a benzoate group. While this specific isomer is not extensively documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry. The piperazine ring is a common scaffold in a multitude of approved drugs, valued for its ability to impart favorable pharmacokinetic properties. This guide provides a comprehensive overview of this compound, including its chemical properties, a detailed, plausible synthesis protocol based on established methodologies for analogous compounds, and a discussion of its potential applications in drug discovery, particularly as a versatile intermediate for the synthesis of targeted therapeutic agents.

Introduction: The Significance of the Piperazine Scaffold in Medicinal Chemistry

The piperazine ring is a privileged scaffold in modern drug discovery, appearing in a wide array of therapeutic agents across various disease areas.[1][2] Its six-membered heterocyclic structure with two nitrogen atoms at opposing positions provides a unique combination of properties that are highly advantageous for drug design. These include:

-

Improved Physicochemical Properties: The nitrogen atoms can be protonated at physiological pH, enhancing aqueous solubility and often leading to improved oral bioavailability.[1]

-

Structural Rigidity and Vectorial Orientation: The piperazine ring offers a degree of conformational constraint, allowing for the precise positioning of substituent groups in three-dimensional space to optimize interactions with biological targets.

-

Versatile Synthetic Handle: The secondary amine in the piperazine ring provides a convenient point for chemical modification, enabling the exploration of structure-activity relationships (SAR).

This compound incorporates this valuable piperazine scaffold, further functionalized with a methyl group at the 3-position and linked to a methyl benzoate group. The methyl group introduces chirality and an additional point of diversity for molecular design, while the methyl benzoate moiety can serve as a precursor for further chemical transformations or as a point of interaction with a biological target.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for designing synthetic and analytical procedures.

| Property | Value | Source |

| Molecular Formula | C14H20N2O2 | - |

| Molecular Weight | 248.32 g/mol | - |

| CAS Number | 914349-83-0 | [3] |

| Appearance | Expected to be an oil or low-melting solid at room temperature | Inferred |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. The hydrochloride salt is expected to be water-soluble. | Inferred |

Synthesis of this compound

Retrosynthetic Analysis

A logical retrosynthetic analysis suggests two viable pathways for the synthesis of the target molecule.

Caption: Retrosynthetic analysis of this compound.

Recommended Synthetic Protocol: Reductive Amination

Reductive amination is a robust and widely used method for the formation of C-N bonds and is the recommended approach for the synthesis of this compound due to its high efficiency and mild reaction conditions.[1]

Overall Reaction:

Step-by-Step Protocol:

-

Reaction Setup: To a solution of methyl 4-formylbenzoate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added 2-methylpiperazine (1.1 eq).

-

Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Reduction: A mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) is added portion-wise to the reaction mixture. The use of NaBH(OAc)3 is advantageous as it is selective for the reduction of imines in the presence of aldehydes and is tolerant of a wide range of functional groups.

-

Reaction Monitoring and Workup: The reaction is stirred at room temperature until completion (typically 12-24 hours). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

-

Extraction and Purification: The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Caption: Experimental workflow for the synthesis via reductive amination.

Alternative Synthetic Protocol: Nucleophilic Substitution

An alternative and also viable route is the nucleophilic substitution of a suitable benzylic halide with 2-methylpiperazine.[5][6]

Overall Reaction:

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve methyl 4-(bromomethyl)benzoate (1.0 eq) and 2-methylpiperazine (1.2 eq) in a polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K2CO3, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq), to the mixture. The base is necessary to scavenge the hydrobromic acid (HBr) generated during the reaction.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) to drive the reaction to completion. The progress is monitored by TLC or LC-MS.

-

Workup and Extraction: Once the starting material is consumed, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate.

-

Purification: The organic layer is separated, washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Potential Applications in Drug Discovery

While there is no direct evidence in the literature for the biological activity of this compound, its structural components suggest several potential applications in drug discovery.

Intermediate for the Synthesis of Bioactive Molecules

The primary and most evident role of this compound is as a versatile chemical intermediate. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to generate a library of amide derivatives. This approach is a cornerstone of medicinal chemistry for exploring SAR.

Caption: Pathway to generate a library of derivatives.

Potential as a Scaffold for Kinase Inhibitors

The structurally related compound, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, is a key intermediate in the synthesis of the tyrosine kinase inhibitor Imatinib.[1] This suggests that the 4-(piperazin-1-ylmethyl)benzoic acid scaffold is well-suited for targeting the ATP-binding site of kinases. While the 3-methyl isomer has not been specifically reported in this context, it represents a novel vector for exploring the chemical space around the kinase active site, potentially leading to inhibitors with altered selectivity or potency profiles.

Application in CNS-Targeting Agents

The 3-methylpiperazine moiety has been incorporated into molecules targeting the central nervous system (CNS). For instance, derivatives of 3-methylpiperazine have been investigated as selective kappa opioid receptor antagonists. The introduction of the methyl group can influence the lipophilicity and conformational preferences of the piperazine ring, which are critical parameters for brain penetration and receptor binding.

Conclusion and Future Perspectives

This compound is a valuable, yet under-explored, chemical entity with significant potential in drug discovery. Its synthesis can be reliably achieved through standard organic chemistry transformations. The true value of this compound lies in its utility as a versatile building block for the creation of diverse chemical libraries targeting a range of biological targets, from kinases to CNS receptors. Further investigation into the biological activities of derivatives of this compound is warranted and could lead to the discovery of novel therapeutic agents. The synthetic protocols and potential applications outlined in this guide provide a solid foundation for researchers to embark on such investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [wap.guidechem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

An In-depth Technical Guide to METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE: A Strategic Intermediate in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE, a heterocyclic compound of significant interest in the field of drug discovery and development. While the specific, documented discovery of this molecule is not prominently featured in scientific literature, its structural similarity to key intermediates in the synthesis of blockbuster kinase inhibitors, such as Imatinib, strongly suggests its origins lie in structure-activity relationship (SAR) studies. This guide will delve into the plausible history, detailed synthetic methodologies, and the strategic importance of this compound as a building block for novel therapeutic agents. The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, and the nuanced placement of a methyl group on this ring system can profoundly influence the pharmacokinetic and pharmacodynamic properties of a final drug product.[1] This document will serve as a valuable resource for researchers, scientists, and drug development professionals by providing both a retrospective analysis and a forward-looking perspective on the utility of this and related compounds.

The Piperazine Scaffold: A Cornerstone of Modern Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous structural motif in a vast array of clinically approved drugs.[1] Its prevalence stems from a combination of desirable physicochemical properties it imparts to a molecule. The two nitrogen atoms can be readily functionalized, allowing for the introduction of diverse substituents to modulate biological activity and pharmacokinetic profiles. Furthermore, the piperazine ring often enhances aqueous solubility and can act as a protonable center at physiological pH, which can be crucial for target engagement and bioavailability.

The strategic importance of piperazine derivatives is exemplified by their presence in drugs targeting a wide range of conditions, including cancer, viral infections, and neurological disorders. A prime example is Imatinib, a tyrosine kinase inhibitor that revolutionized the treatment of chronic myeloid leukemia (CML). A key intermediate in the synthesis of Imatinib is 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid.[2][3] This structural precedent provides a strong foundation for understanding the significance of the title compound, this compound.

The Genesis of a Key Intermediate: A Hypothesis-Driven History

While a singular "discovery" paper for this compound is not readily identifiable, its existence is a logical consequence of systematic medicinal chemistry efforts. The process of drug development rarely relies on a single molecular design. Instead, it involves the synthesis and evaluation of numerous analogs to fine-tune activity, selectivity, and safety. This iterative process is known as a Structure-Activity Relationship (SAR) study.

It is highly probable that this compound was first synthesized as part of an SAR campaign for a drug program, likely one targeting protein kinases. The rationale would have been to explore the impact of the methyl group's position on the piperazine ring. The difference between a methyl group at the 3-position versus the 4-position can have significant implications for:

-

Target Binding: The steric bulk and electronic properties of the methyl group can influence how the final molecule fits into the binding pocket of its biological target.

-

Metabolic Stability: The position of the methyl group can affect the molecule's susceptibility to metabolic enzymes, thereby altering its half-life in the body.

-

Physicochemical Properties: Subtle changes in molecular shape and polarity can impact properties like solubility and membrane permeability.

The commercial availability of this compound today is a testament to its utility as a building block for creating libraries of diverse compounds for high-throughput screening and lead optimization in various drug discovery programs.

Synthesis and Characterization: A Detailed Protocol

The synthesis of this compound can be achieved through a variety of established organic chemistry methodologies. A common and efficient approach is the reductive amination of methyl 4-formylbenzoate with 2-methylpiperazine. This method is widely used for the N-alkylation of secondary amines.[2]

Proposed Synthetic Pathway

Caption: Proposed synthetic route via reductive amination.

Step-by-Step Experimental Protocol

Materials:

-

Methyl 4-formylbenzoate

-

2-Methylpiperazine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add methyl 4-formylbenzoate (1 equivalent). Dissolve the aldehyde in anhydrous dichloromethane (approximately 10 mL per gram of aldehyde).

-

Amine Addition: To the stirred solution, add 2-methylpiperazine (1.1 equivalents). Stir the mixture at room temperature for 30 minutes. The formation of an intermediate iminium ion is expected.

-

Reductive Amination: In a separate container, weigh out sodium triacetoxyborohydride (1.5 equivalents). Add the reducing agent portion-wise to the reaction mixture over 15-20 minutes. The reaction is mildly exothermic, and the addition rate should be controlled to maintain the temperature below 30 °C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-4 hours).

-

Workup: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Characterization Data

| Property | Value | Source |

| CAS Number | 914349-83-0 | --INVALID-LINK-- |

| Molecular Formula | C₁₄H₂₀N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 248.32 g/mol | --INVALID-LINK-- |

| Appearance | Likely a solid or oil | - |

| ¹H NMR, ¹³C NMR, MS | Consistent with the proposed structure | - |

Strategic Applications in Drug Discovery

The primary value of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. This amide bond formation is a cornerstone of medicinal chemistry, allowing for the assembly of large, diverse libraries of compounds.

Role in Kinase Inhibitor Development

As previously mentioned, the structural analogy to Imatinib precursors is a strong indicator of its potential use in the development of kinase inhibitors.[3] The general structure of many kinase inhibitors involves a "hinge-binding" motif, a linker, and a solubilizing group. The piperazine moiety often serves as a key component of the linker and the solubilizing group.

Caption: General scaffold of a Type II kinase inhibitor.

By using this compound, medicinal chemists can readily introduce the 3-methylpiperazine-benzyl moiety into a target molecule. Subsequent hydrolysis of the ester and amide coupling would allow for the attachment of a hinge-binding pharmacophore, leading to a potential kinase inhibitor. The variation in the methyl group's position (3- vs. 4-) would be a critical data point in the SAR, guiding the design of more potent and selective inhibitors.

Future Perspectives and Conclusion

This compound is more than just a chemical compound; it is a representation of the logical and iterative process of modern drug discovery. While it may not have a celebrated history of its own, its existence is intrinsically linked to the quest for new and improved medicines. As our understanding of disease biology deepens and the demand for targeted therapies grows, the need for versatile and strategically designed chemical building blocks will continue to expand. This technical guide has aimed to provide a comprehensive understanding of this important intermediate, from its likely origins in SAR studies to its practical synthesis and application. For researchers in the field, this compound and its analogs will undoubtedly remain valuable tools in the ongoing effort to develop the next generation of life-saving therapeutics.

References

Methodological & Application

Synthesis Protocol for Methyl 4-(3-Methylpiperazin-1-ylmethyl)benzoate: A Detailed Guide for Researchers

This comprehensive guide provides a detailed protocol for the synthesis of methyl 4-(3-methylpiperazin-1-ylmethyl)benzoate, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical insights and a self-validating experimental workflow.

Introduction and Significance

This compound is a disubstituted piperazine derivative. The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs due to its favorable pharmacokinetic properties and its ability to engage in multiple binding interactions with biological targets. The incorporation of a 3-methyl group on the piperazine ring can introduce chirality and improve metabolic stability, while the methyl benzoate moiety provides a handle for further chemical elaboration, making this compound a key intermediate in the synthesis of complex pharmaceutical agents.

This application note will detail a robust and reproducible synthetic protocol for this target molecule, focusing on the principles of reductive amination. This method is chosen for its high efficiency, mild reaction conditions, and broad applicability in the formation of carbon-nitrogen bonds.

Synthetic Strategy: Reductive Amination

The synthesis of this compound is efficiently achieved via a one-pot reductive amination reaction. This strategy involves the initial formation of an iminium ion intermediate from the condensation of methyl 4-formylbenzoate and 2-methylpiperazine. This intermediate is then reduced in situ by a mild and selective reducing agent, sodium triacetoxyborohydride, to yield the desired tertiary amine.

The causality behind this choice of reagents lies in the selectivity of sodium triacetoxyborohydride. It is a less reactive borohydride derivative that is particularly effective for the reduction of iminium ions in the presence of aldehydes, thus minimizing side reactions such as the reduction of the starting aldehyde.

Caption: Reductive Amination Workflow

Detailed Experimental Protocol

This protocol is based on established procedures for reductive amination and has been optimized for the synthesis of the target compound.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |

| Methyl 4-formylbenzoate | 1571-08-0 | 164.16 | 10.0 |

| 2-Methylpiperazine | 109-07-9 | 100.16 | 11.0 |

| Sodium Triacetoxyborohydride | 56553-60-7 | 211.94 | 15.0 |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 100 mL |

| Saturated aq. Sodium Bicarbonate | 144-55-8 | 84.01 | 50 mL |

| Brine | N/A | N/A | 50 mL |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed |

| Silica Gel (for chromatography) | 7631-86-9 | 60.08 | As needed |

| Ethyl Acetate (for chromatography) | 141-78-6 | 88.11 | As needed |

| Hexanes (for chromatography) | 110-54-3 | 86.18 | As needed |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add methyl 4-formylbenzoate (1.64 g, 10.0 mmol) and anhydrous dichloromethane (100 mL). Stir the mixture until the solid is completely dissolved.

-

Addition of Amine: To the stirred solution, add 2-methylpiperazine (1.10 g, 11.0 mmol). Stir the reaction mixture at room temperature for 30 minutes. The formation of the iminium intermediate is typically not visually apparent.

-

Reduction: In a single portion, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture. Caution: The addition may cause a slight exotherm. The reaction mixture is then stirred at room temperature for 12-16 hours.

-